![molecular formula C9H13IO3 B15314354 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodination of a precursor compound, followed by a series of reactions to introduce the carboxylic acid group. One common synthetic route includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in electrophilic and nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by DABCO.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets to inhibit specific enzymes or pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its catalytic properties in organic synthesis.
Bicyclo[2.2.2]octane Derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions.
The uniqueness of 1-(Iodomethyl)-2-oxabicyclo[22
Eigenschaften
Molekularformel |
C9H13IO3 |
|---|---|
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H13IO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6H2,(H,11,12) |
InChI-Schlüssel |
UDGDLDBLZCYELY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)C(=O)O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


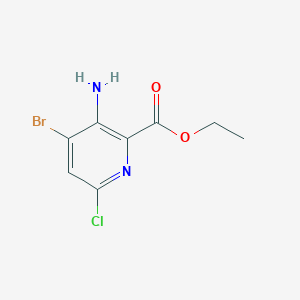
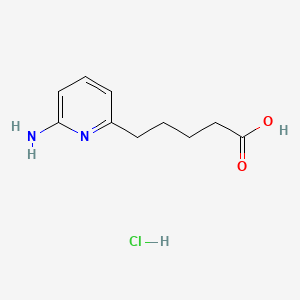

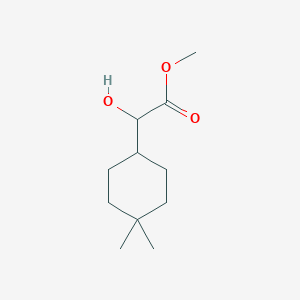

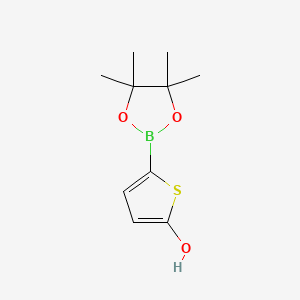
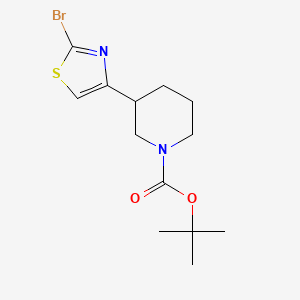

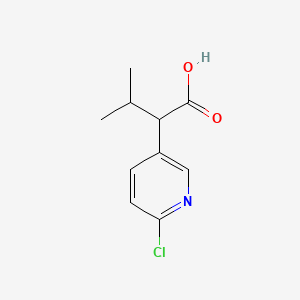
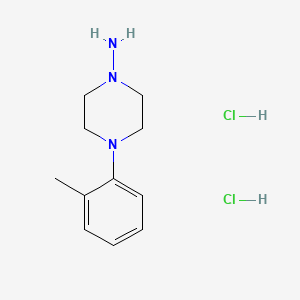
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
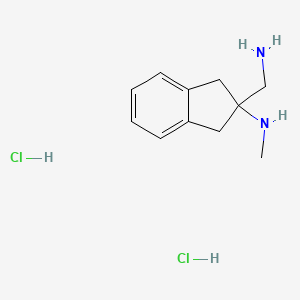
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
